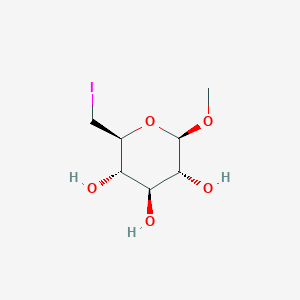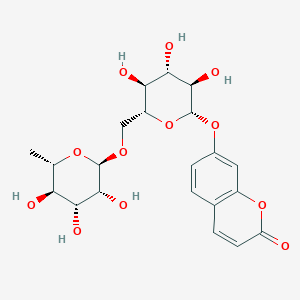
Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates a Pomalidomide-based cereblon ligand and a 2-unit polyethylene glycol linker. It is primarily used in proteolysis targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc involves multiple steps:
Formation of Pomalidomide-based Cereblon Ligand: This step involves the synthesis of the cereblon ligand derived from Pomalidomide.
Linker Attachment: The 2-unit polyethylene glycol linker is attached to the cereblon ligand.
Final Conjugation: The final step involves the conjugation of the linker with the amido-C4-amido-PEG2-C2-NH-Boc moiety.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The process involves:
- Use of automated synthesizers for precise control of reaction conditions.
- Purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Aplicaciones Científicas De Investigación
Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc has a wide range of scientific research applications:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Used to study protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new therapeutic agents and drug discovery.
Mecanismo De Acción
The mechanism of action of Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc involves the following steps:
Binding to Cereblon: The cereblon ligand binds to the E3 ligase cereblon.
Recruitment of Target Protein: The linker recruits the target protein to the E3 ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparación Con Compuestos Similares
Pomalidomide-PEG2-C2-NH2 Hydrochloride: A functionalized cereblon ligand for the development of Pomalidomide-based PROTACs.
Thalidomide-based Ligands: Used in similar PROTAC applications but with different linker structures.
Uniqueness: Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc is unique due to its specific linker structure, which provides stability and flexibility to the conjugate. This enhances its efficacy in targeted protein degradation compared to other similar compounds .
Propiedades
Fórmula molecular |
C30H41N5O10 |
|---|---|
Peso molecular |
631.7 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-[[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-6-oxohexanoyl]amino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C30H41N5O10/c1-30(2,3)45-29(42)32-14-16-44-18-17-43-15-13-31-22(36)9-4-5-10-23(37)33-20-8-6-7-19-25(20)28(41)35(27(19)40)21-11-12-24(38)34-26(21)39/h6-8,21H,4-5,9-18H2,1-3H3,(H,31,36)(H,32,42)(H,33,37)(H,34,38,39) |
Clave InChI |
PLPFXMANEVIMMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)


![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)







![Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B12432222.png)
